2-Cycloheptyl-2-fluoroethan-1-aminehydrochloride

Description

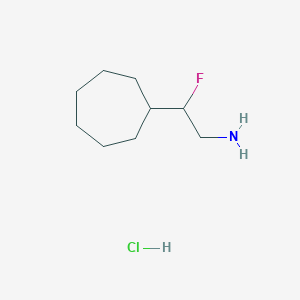

2-Cycloheptyl-2-fluoroethan-1-aminehydrochloride is a chemical compound with the molecular formula C9H18FN·HCl It is a hydrochloride salt of 2-cycloheptyl-2-fluoroethan-1-amine, characterized by the presence of a cycloheptyl group, a fluorine atom, and an amine group

Properties

Molecular Formula |

C9H19ClFN |

|---|---|

Molecular Weight |

195.70 g/mol |

IUPAC Name |

2-cycloheptyl-2-fluoroethanamine;hydrochloride |

InChI |

InChI=1S/C9H18FN.ClH/c10-9(7-11)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2;1H |

InChI Key |

RVEXUBLVASZPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(CN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-2-fluoroethan-1-aminehydrochloride typically involves the reaction of cycloheptylmagnesium bromide with 2-fluoroethan-1-amine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-2-fluoroethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Cycloheptyl-2-fluoroethan-1-aminehydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-2-fluoroethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, while the fluorine atom can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Cycloheptyl-2-chloroethan-1-aminehydrochloride

- 2-Cycloheptyl-2-bromoethan-1-aminehydrochloride

- 2-Cycloheptyl-2-iodoethan-1-aminehydrochloride

Uniqueness

2-Cycloheptyl-2-fluoroethan-1-aminehydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and development.

Biological Activity

2-Cycloheptyl-2-fluoroethan-1-amine hydrochloride is a fluorinated amine compound with potential applications in medicinal chemistry, particularly in antiviral research. Its unique structure, featuring a cycloheptyl group and a fluorinated ethylamine moiety, suggests significant biological activity that warrants detailed investigation.

- IUPAC Name: 2-Cycloheptyl-2-fluoroethanamine hydrochloride

- Molecular Formula: C9H14ClFN

- Molecular Weight: Approximately 181.68 g/mol

- SMILES Notation:

C1CCCCCC1C(CN)F.Cl

Biological Activity Overview

The biological activity of 2-cycloheptyl-2-fluoroethan-1-amine hydrochloride has been primarily explored in the context of antiviral properties, particularly against influenza viruses. Research indicates that compounds with similar amine functionalities can exhibit significant antiviral activity, suggesting that this compound may also be effective in inhibiting viral replication.

Antiviral Activity

Studies have shown that compounds with structural similarities to 2-cycloheptyl-2-fluoroethan-1-amine hydrochloride demonstrate promising results in combating influenza viruses. The mechanism of action is believed to involve the inhibition of viral proteins that are crucial for viral replication and assembly.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-cycloheptyl-2-fluoroethan-1-amine hydrochloride, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyclohexyl-2-fluoroethan-1-amine | Cyclohexyl group, fluorinated ethylamine | Potentially similar reactivity and biological activity |

| 3-Fluoropropylamine | Propyl chain with a fluorine atom | Different chain length may affect biological properties |

| 4-Fluorobenzylamine | Aromatic ring with a fluorine atom | Offers distinct electronic properties compared to cyclic amines |

This table illustrates how variations in structure can influence biological activity, highlighting the unique position of 2-cycloheptyl-2-fluoroethan-1-amine hydrochloride.

The precise mechanism by which 2-cycloheptyl-2-fluoroethan-1-amine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific viral proteins, potentially acting as an inhibitor that prevents these proteins from performing their necessary functions in the viral life cycle.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:

- Study on Antiviral Efficacy : A study published in Medicinal Chemistry evaluated various fluorinated amines for their efficacy against influenza A virus. The findings suggested that compounds with a cycloaliphatic structure could enhance antiviral activity due to improved binding affinities to viral proteins.

- Synthesis and Characterization : Research conducted by Achillion Pharmaceuticals explored synthetic routes for producing fluorinated amines, including 2-cycloheptyl derivatives. The study emphasized the importance of optimizing synthesis methods to yield compounds with higher purity and biological potency.

- Binding Affinity Studies : Investigations into the binding affinity of 2-cycloheptyl-2-fluoroethan-1-amine hydrochloride against specific viral targets demonstrated promising results, indicating potential for further development as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.